

# In-Depth Technical Guide: 6-Bromo-3-iodoimidazo[1,2-a]pyrazine

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## Compound of Interest

**Compound Name:** 6-Bromo-3-iodoimidazo[1,2-a]pyrazine

**Cat. No.:** B577635

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CAS Number: 1245644-42-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Bromo-3-iodoimidazo[1,2-a]pyrazine**, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its chemical properties, potential therapeutic applications, and synthetic methodologies, aiming to facilitate further research and development efforts.

## Core Compound Properties

**6-Bromo-3-iodoimidazo[1,2-a]pyrazine** is a halogenated bicyclic heteroaromatic compound. The presence of both bromine and iodine atoms on the imidazo[1,2-a]pyrazine core makes it a versatile intermediate for further chemical modifications and a candidate for biological screening.

Property	Value	Source
CAS Number	1245644-42-1	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrN <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	323.92 g/mol	---
Canonical SMILES	C1=CN=C2C=NC(Br)=CN2I	---
Purity	Commercially available up to ≥98%	---
Storage Conditions	4°C, protect from light	---

## Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **6-Bromo-3-iodoimidazo[1,2-a]pyrazine** is not extensively documented in publicly available literature, its structure suggests a synthetic strategy starting from a substituted aminopyrazine. A plausible synthetic route is outlined below, based on general methods for the synthesis of related imidazo[1,2-a]pyrazines.

## Postulated Synthetic Pathway

The synthesis likely involves a cyclization reaction between a 2-aminopyrazine precursor and a suitable two-carbon electrophile, followed by halogenation steps.



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Caption: Postulated synthetic pathway for **6-Bromo-3-iodoimidazo[1,2-a]pyrazine**.

Experimental Considerations:

- Cyclization: The initial cyclization to form the imidazo[1,2-a]pyrazine core is a common strategy.<sup>[2]</sup> The reaction of a 2-aminopyrazine with an  $\alpha$ -halocarbonyl compound, such as chloroacetaldehyde or a bromoacetyl derivative, is a classical approach.
- Halogenation: The introduction of the iodo group at the 3-position can be achieved using an electrophilic iodinating agent like N-iodosuccinimide (NIS). The bromine at the 6-position is likely introduced early in the synthesis, starting with 2-amino-5-bromopyrazine.

## Chemical Reactivity

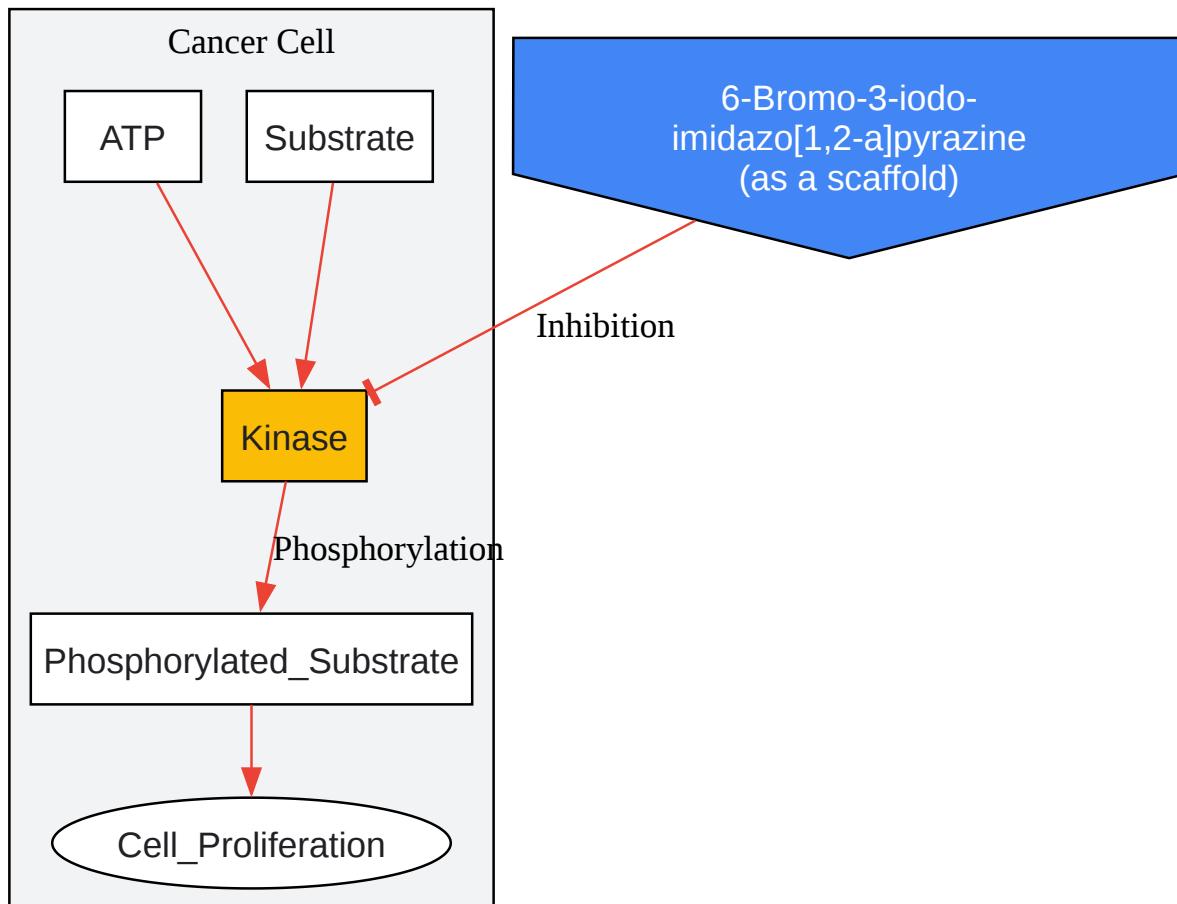
The bromine and iodine substituents on the imidazo[1,2-a]pyrazine ring are key functional groups for further chemical transformations. They are amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

## Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of numerous biologically active compounds.<sup>[3]</sup> Derivatives of this scaffold have shown a broad spectrum of pharmacological activities.

## Kinase Inhibition

A significant area of interest for imidazo[1,2-a]pyrazine derivatives is in the development of kinase inhibitors.<sup>[4]</sup> Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, including cancer. The imidazo[1,2-a]pyrazine core can serve as a scaffold to position functional groups that interact with the ATP-binding site of kinases. While specific kinase inhibition data for **6-Bromo-3-iodoimidazo[1,2-a]pyrazine** is not yet published, its structural alerts suggest it is a valuable starting point for the synthesis of kinase inhibitor libraries.



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Caption: Proposed mechanism of action for imidazo[1,2-a]pyrazine-based kinase inhibitors.

## Antimicrobial Activity

The imidazo[1,2-a]pyrazine scaffold has also been investigated for its potential as an antimicrobial agent.<sup>[5]</sup> The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The structural features of **6-Bromo-3-iodoimidazo[1,2-a]pyrazine** make it a candidate for inclusion in screening libraries aimed at discovering novel antibacterial or antifungal compounds.

## Experimental Protocols (General Methodologies)

While a specific protocol for **6-Bromo-3-iodoimidazo[1,2-a]pyrazine** is not available, the following are general experimental methodologies for the synthesis and evaluation of related imidazo[1,2-a]pyrazine derivatives, which can be adapted for this specific compound.

## General Synthesis of Imidazo[1,2-a]pyrazines

A common method involves the condensation of a 2-aminopyrazine with an  $\alpha$ -haloketone.

Materials:

- 2-Aminopyrazine derivative (e.g., 2-amino-5-bromopyrazine)
- $\alpha$ -Haloketone (e.g., 2-bromoacetophenone)
- Solvent (e.g., ethanol, DMF)
- Base (optional, e.g.,  $\text{NaHCO}_3$ )

Procedure:

- Dissolve the 2-aminopyrazine derivative in the chosen solvent.
- Add the  $\alpha$ -haloketone to the solution.
- Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture and neutralize with a base if necessary.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

## General Protocol for Kinase Inhibition Assay

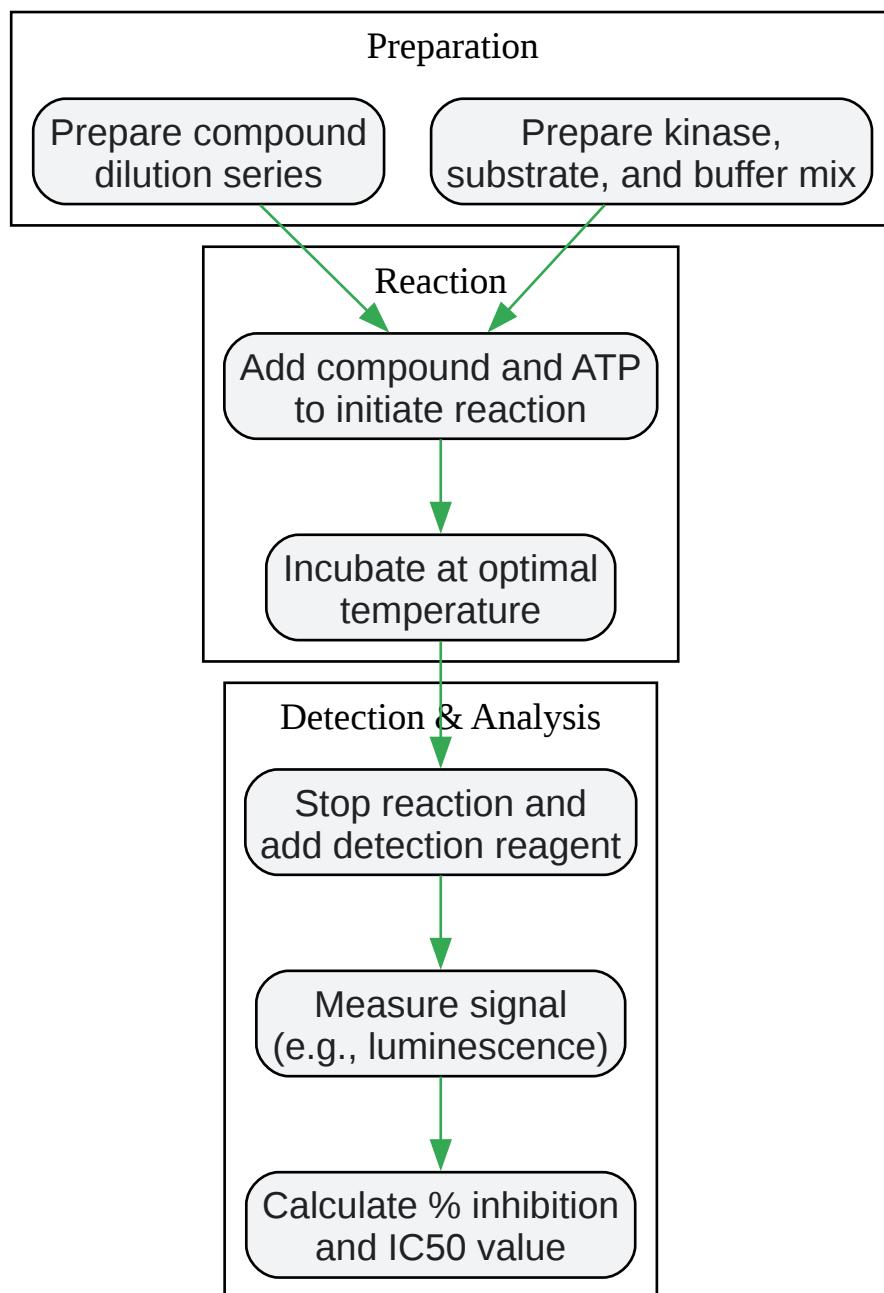
The inhibitory activity of a compound against a specific kinase is typically determined using an *in vitro* kinase assay.

Materials:

- Purified kinase enzyme
- Kinase substrate (peptide or protein)
- ATP (adenosine triphosphate)
- Test compound (dissolved in DMSO)
- Assay buffer
- Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

Procedure:

- Prepare a series of dilutions of the test compound.
- In a microplate, add the kinase, substrate, and assay buffer.
- Add the test compound dilutions to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time.
- Stop the reaction and measure the kinase activity using a suitable detection method.
- Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.



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